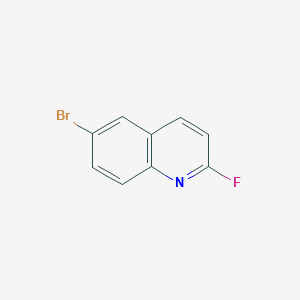

6-Bromo-2-fluoroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

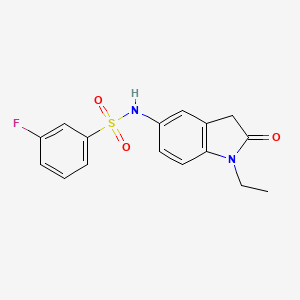

6-Bromo-2-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5BrFN/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h1-5H . This indicates the positions of the bromine and fluorine atoms in the quinoline ring. Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Functionalization and Synthesis

6-Bromo-2-fluoroquinoline is a versatile compound in chemical synthesis. It can be functionalized into various derivatives, including 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids, through halogen/metal permutation and carboxylation processes (Ondi, Volle, & Schlosser, 2005). Additionally, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, which are key building blocks for antibiotics, can be achieved from precursors like 2,4-dichloro-3-fluoroquinoline (Flagstad et al., 2014).

Anticancer Applications

Some derivatives of this compound have shown promising anticancer properties. For instance, 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity against cancer cell lines, including rat glioblastoma and human cervical cancer cells (Köprülü et al., 2018).

Antiplasmodial Activity

Modifications of 6-fluoroquinolines have led to compounds with high antiplasmodial activity. Specifically, a derivative showed significant in vitro and in vivo activity against Plasmodium falciparum and Plasmodium berghei, indicating its potential in malaria treatment (Hochegger et al., 2019).

Antimicrobial Properties

Various derivatives of this compound have been found to possess broad antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their utility in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Synthesis of Radiolabeled Compounds

This compound derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. For example, 76Br-labeled σ2-receptor ligands were synthesized for potential use in PET imaging of proliferating tumor cells (Rowland et al., 2006).

Electrochemical Studies

The electrochemical behavior of halogenated derivatives of quinolines, including 6-fluoroquinoline, has been studied. This research helps in understanding the stability of carbon-halogen bonds in radical anions, contributing to the knowledge of organic electrochemistry (Alwair & Grimshaw, 1973).

Application in Drug Synthesis

The compound is also a key intermediate in drug discoveries. For example, its use in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a critical intermediate in drug discovery, has been documented (Nishimura & Saitoh, 2016).

Safety and Hazards

作用機序

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-fluoroquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

6-bromo-2-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOLSEKYCDRSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)

![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)